tert-Butyl (S)-(2-(morpholin-3-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (S)-(2-(morpholin-3-yl)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a morpholine ring, and an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(2-(morpholin-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable morpholine derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted morpholine derivatives
Scientific Research Applications
Chemistry: tert-Butyl (S)-(2-(morpholin-3-yl)ethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand for certain receptors and enzymes, providing insights into their mechanisms of action .
Medicine: Its ability to form stable carbamate linkages makes it a valuable tool in drug design .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(2-(morpholin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable carbamate linkages with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl (4-bromobenzyl)carbamate
Comparison: tert-Butyl (S)-(2-(morpholin-3-yl)ethyl)carbamate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to tert-Butyl carbamate, it has enhanced reactivity and stability. N-Boc-ethanolamine and tert-Butyl (4-bromobenzyl)carbamate share similar protecting group functionalities but differ in their structural features and reactivity .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3S)-morpholin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-15-7-6-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
WRHQUHHNWVGOTR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H]1COCCN1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1COCCN1 |
Origin of Product |
United States |
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